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Compound of Interest

Compound Name: Hexachloroethane-13C

Cat. No.: B1340454 Get Quote

An authoritative guide to the analysis of chlorinated hydrocarbons, providing detailed protocols

and application notes for researchers, scientists, and drug development professionals. This

document outlines the standards, sample preparation, and instrumental analysis techniques

essential for accurate quantification.

Application Note: Analysis of Chlorinated
Hydrocarbons
Introduction

Chlorinated hydrocarbons are a class of organic compounds containing at least one covalently

bonded chlorine atom. Many of these compounds are classified as persistent organic pollutants

(POPs) due to their resistance to environmental degradation, potential for bioaccumulation, and

adverse effects on human health and ecosystems.[1] Accurate and reliable analytical methods

are crucial for monitoring these compounds in various matrices, including water, soil, and

biological tissues. This document details the standardized procedures for their analysis,

primarily based on methodologies established by the U.S. Environmental Protection Agency

(EPA).

Principle of Analysis

The standard approach for analyzing chlorinated hydrocarbons involves extraction from the

sample matrix, cleanup to remove interfering substances, and subsequent analysis by gas
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chromatography (GC).[2] An electron capture detector (ECD) is commonly used for its high

sensitivity to halogenated compounds, while a mass spectrometer (MS) can provide definitive

identification and confirmation.[3][4] EPA Methods 612 and 8121 are widely referenced for the

determination of chlorinated hydrocarbons in municipal and industrial discharges.[3][5]

Analytical Standards and Reagents
Proper analysis relies on the use of high-purity reagents and certified reference materials

(CRMs) to ensure the quality and comparability of measurement results.[6]

Reagents: All solvents, such as methylene chloride, hexane, and acetone, should be of

pesticide quality or equivalent to ensure they are free from interferences.[3][7] Reagent water

must be demonstrated to not contain any interferents at the method detection limit.[3]

Standard Solutions: Stock standard solutions can be purchased as certified solutions or

prepared from pure standard materials with an assayed purity of 96% or greater.[3][5] These

are used to create calibration curves and for spiking samples for quality control.[3]

Certified Reference Materials (CRMs): CRMs, such as fish tissue reference materials for

chlorinated paraffins, are essential for method validation and ensuring the accuracy of

quantitative determination.[8]

Experimental Workflow
The general workflow for the analysis of chlorinated hydrocarbons involves several key stages

from sample collection to data analysis. This process ensures that the analytes are efficiently

extracted, isolated from matrix interferences, and accurately quantified.

Caption: General experimental workflow for chlorinated hydrocarbon analysis.

Detailed Experimental Protocols
The following protocols are based on established EPA methodologies for the analysis of

chlorinated hydrocarbons in water and solid samples.

Protocol 1: Extraction of Chlorinated Hydrocarbons
from Water Samples (Based on EPA Method 612/3510)
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This protocol describes the liquid-liquid extraction (LLE) of chlorinated hydrocarbons from

aqueous samples.

Sample Collection: Collect a 1-liter grab sample in a glass container. All samples must be

refrigerated at 4°C from the time of collection until extraction.[7] Extraction should occur

within 7 days.[7]

Preparation: Mark the water meniscus on the side of the sample bottle for later volume

determination. Pour the entire sample into a 2-liter separatory funnel.

pH Adjustment: Check the pH of the sample. If necessary, adjust to a neutral pH range (5-9)

with sodium hydroxide or sulfuric acid.

First Extraction: Add 60 mL of methylene chloride to the sample bottle, rinse the walls, and

transfer the solvent to the separatory funnel. Stopper and shake the funnel vigorously for 2

minutes with periodic venting.

Phase Separation: Allow the organic layer to separate from the water phase for a minimum

of 10 minutes. If an emulsion forms, employ mechanical techniques such as stirring or

centrifugation to aid separation.

Collect Extract: Drain the methylene chloride extract (bottom layer) into a 250 mL

Erlenmeyer flask.

Repeat Extraction: Perform two more extractions using 60 mL of fresh methylene chloride

each time. Combine all extracts in the Erlenmeyer flask.

Drying the Extract: Assemble a drying column by plugging a chromatographic column with

glass wool and filling it with anhydrous sodium sulfate. Pre-rinse the column with methylene

chloride. Pass the combined extracts through the drying column and collect the dried extract

in a Kuderna-Danish (K-D) concentrator.

Concentration: Add one or two clean boiling chips to the K-D flask and attach a three-ball

Snyder column. Concentrate the extract to about 1-2 mL on a water bath.[3]

Solvent Exchange: Cool the apparatus and add about 50 mL of hexane. Re-concentrate the

extract to approximately 5 mL. This step exchanges the solvent from methylene chloride to
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hexane, which is more suitable for GC analysis.[7]

Final Volume Adjustment: Adjust the final extract volume to 10 mL with hexane. The extract

is now ready for cleanup or direct GC analysis. Analyze extracts within 40 days of extraction.

[5][7]

Protocol 2: Florisil Column Cleanup (Based on EPA
Method 3620)
This procedure is used to remove polar interferences from the sample extract.[5]

Column Preparation: Place 12 g of activated Florisil into a chromatographic column. Settle

the Florisil by tapping the column and add 1-2 cm of anhydrous sodium sulfate to the top.[3]

Pre-elution: Pre-elute the column with 100 mL of petroleum ether and discard the eluate.[3]

Sample Loading: Just before the petroleum ether exposes the sodium sulfate layer, transfer

the 10 mL hexane extract onto the column.

Elution: Rinse the sample container with two successive 5 mL portions of petroleum ether,

adding each rinse to the column. Elute the chlorinated hydrocarbons with 200 mL of 6%

diethyl ether in petroleum ether at a rate of about 5 mL/min.

Concentration: Collect the eluate in a K-D flask and concentrate it to approximately 5 mL as

described in Protocol 1.

Final Preparation: Adjust the final volume as needed. The cleaned extract is now ready for

instrumental analysis.

Instrumental Analysis: Gas Chromatography
Analysis is performed using a gas chromatograph equipped with an appropriate detector.

System: Gas chromatograph with a capillary column and an electron capture detector (ECD)

or mass spectrometer (MS).[5][7] The dual-column/dual-detector approach can be used for

confirmation.[5]
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Columns: Fused-silica open-tubular columns of different polarities are recommended for

improved resolution and selectivity.[5] For example, an Agilent CP-Sil 8 CB column (50 m x

0.32 mm, 1.2 μm film thickness) can be used.[9]

Typical GC Conditions (EPA Method 612):

Oven Temperature Program: 50°C, then ramp at 8°C/min to 150°C.[10]

Injector Temperature: 265°C.[9]

Detector Temperature: 250°C (ECD).[10]

Carrier Gas: Helium.[10]

Calibration: A multi-point calibration is performed by analyzing standards at different

concentrations to establish a calibration curve for each compound.[3]

Quantitative Data Summary
Method Detection Limits (MDLs) are matrix-dependent and represent the minimum

concentration of a substance that can be measured and reported with 99% confidence that the

analyte concentration is greater than zero.[3]

Table 1: Method Detection Limits (MDLs) for Selected Chlorinated Hydrocarbons in Reagent

Water (EPA Method 612)[3]
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Compound MDL (µg/L)

1,2-Dichlorobenzene 0.15

1,3-Dichlorobenzene 0.04

1,4-Dichlorobenzene 0.05

2-Chloronaphthalene 0.03

Hexachlorobenzene 0.04

Hexachlorobutadiene 0.03

Hexachlorocyclopentadiene 0.18

Hexachloroethane 0.02

1,2,4-Trichlorobenzene 0.04

Table 2: Single Laboratory Accuracy and Precision for Chlorinated Hydrocarbons in Spiked Soil

(EPA Method 8121)[5]

Compound
Spiking Conc.
(µg/kg)

Mean Recovery (%)
Relative Standard
Deviation (%)

1,2-Dichlorobenzene 500 88 5.7

1,3-Dichlorobenzene 500 86 5.8

1,4-Dichlorobenzene 500 86 5.8

Hexachlorobenzene 500 92 5.4

Hexachloroethane 500 84 6.0

1,2,4-

Trichlorobenzene
500 90 5.6

Quality Assurance and Quality Control (QA/QC)
A formal quality control program is mandatory for any laboratory performing these analyses.[7]
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Initial Demonstration of Capability: Before analyzing any samples, the laboratory must

demonstrate its ability to generate acceptable accuracy and precision.[3]

Method Blanks: A reagent blank is analyzed with each batch of samples to check for

contamination from glassware, reagents, or the analytical system.[5]

Matrix Spikes: A sample is spiked with a known concentration of the analytes to assess the

performance of the method in a specific sample matrix.[5]

Surrogate Standards: Surrogate compounds are added to all samples, blanks, and

standards to monitor the efficiency of the extraction and analysis process for every sample.

[5]

Confirmation: When analyzing unfamiliar samples, compound identifications should be

supported by a second qualitative technique, such as analysis on a dissimilar GC column or

by GC/MS.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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